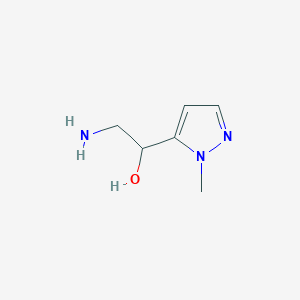![molecular formula C13H11N3O4S B2953789 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide CAS No. 179044-08-7](/img/structure/B2953789.png)
4-[(2-Nitrobenzylidene)amino]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Nitrobenzylidene)amino]benzenesulfonamide: is a chemical compound with the molecular formula C₁₅H₁₅N₃O₄S. It is characterized by a nitro group (-NO₂) attached to a benzene ring, which is further connected to a sulfonamide group (-SO₂NH₂). This compound is of interest in various scientific research applications due to its unique chemical properties.
作用機序
Target of Action
The primary target of 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis, which is a common feature of tumor cells .
Mode of Action
This compound acts by inhibiting the activity of CA IX . This inhibition disrupts the tumor cells’ metabolic processes, leading to a decrease in cell proliferation . The compound’s interaction with CA IX results in significant changes in the tumor cells’ metabolic pathways .
Biochemical Pathways
The inhibition of CA IX by this compound affects the biochemical pathway of anaerobic glycolysis . This disruption leads to a decrease in tumor cell proliferation and potentially induces apoptosis .
Pharmacokinetics
The compound’s cellular uptake was studied using an hplc method on mda-mb-231 cell lines . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.
Result of Action
The inhibition of CA IX by this compound leads to a decrease in tumor cell proliferation . In addition, the compound was able to induce apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment, characterized by hypoxia and a shift in metabolic pathways, can affect the compound’s efficacy . .
生化学分析
Biochemical Properties
4-[(2-Nitrobenzylidene)amino]benzenesulfonamide has been found to interact with carbonic anhydrase IX (CA IX), a key enzyme involved in many biochemical reactions . The compound acts as an inhibitor of CA IX, which is overexpressed in many solid tumors . This interaction is significant as selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Cellular Effects
The compound has shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . It has a high selectivity against breast cancer cell lines . Moreover, it was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line, with a significant increase in the annexin V-FITC percent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with CA IX, resulting in the inhibition of the enzyme . This leads to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide typically involves the reaction of 2-nitrobenzaldehyde with aniline in the presence of a catalyst such as p-toluenesulfonic acid
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield.
化学反応の分析
Types of Reactions
4-[(2-Nitrobenzylidene)amino]benzenesulfonamide: can undergo various chemical reactions, including:
Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as iron (Fe) and hydrogen gas (H₂) are typically used.
Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Nitroso derivatives and nitrate esters.
Reduction: : Amines and hydrazines.
Substitution: : Sulfonamide derivatives with different substituents.
科学的研究の応用
4-[(2-Nitrobenzylidene)amino]benzenesulfonamide: has various applications in scientific research:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: : The compound can be employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: : It is used in the production of dyes, pigments, and other chemical products.
類似化合物との比較
4-[(2-Nitrobenzylidene)amino]benzenesulfonamide: is similar to other compounds containing nitro and sulfonamide groups, such as 4-nitroaniline and sulfanilamide its unique structure and reactivity profile distinguish it from these compounds
List of Similar Compounds
4-Nitroaniline
Sulfanilamide
4-Methyl-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide
2-(4-nitrobenzylidene)malononitrile
特性
IUPAC Name |
4-[(2-nitrophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c14-21(19,20)12-7-5-11(6-8-12)15-9-10-3-1-2-4-13(10)16(17)18/h1-9H,(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUENOJOAYVXVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
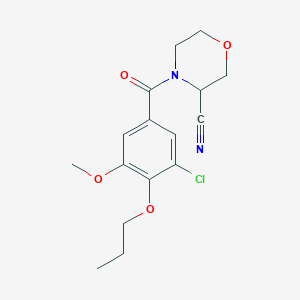
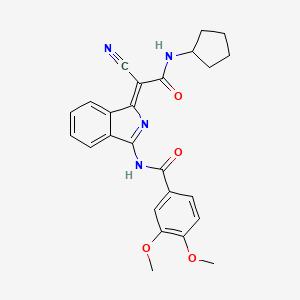
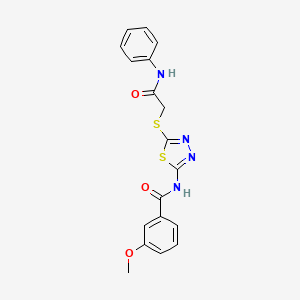

![2-(Difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2953714.png)
![6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2953715.png)
![Spiro[2.2]pentan-1-ylmethanesulfonyl chloride](/img/structure/B2953717.png)
![2-cyclopentyl-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2953718.png)
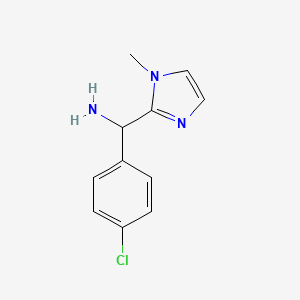
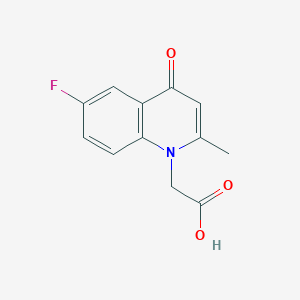
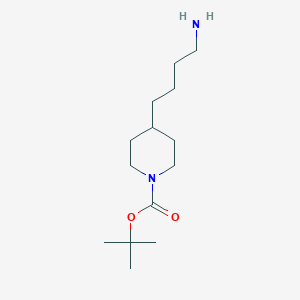
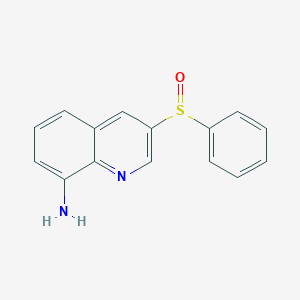
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2953727.png)
